2-Amino-4-methoxy-6-methyl-1,3,5-triazine

Description

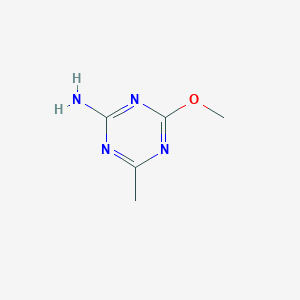

Structure

2D Structure

Properties

IUPAC Name |

4-methoxy-6-methyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-3-7-4(6)9-5(8-3)10-2/h1-2H3,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXFQWRWXEYTOTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=N1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041230 | |

| Record name | 2-Amino-4-methoxy-6-methyl-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1668-54-8 | |

| Record name | 2-Amino-4-methoxy-6-methyl-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1668-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CV 399 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001668548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazin-2-amine, 4-methoxy-6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-4-methoxy-6-methyl-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-6-methyl-1,3,5-triazin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-4-METHOXY-6-METHYL-1,3,5-TRIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/395VJ06RC4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"2-Amino-4-methoxy-6-methyl-1,3,5-triazine" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine (CAS No: 1668-54-8). A key intermediate in the synthesis of various agrochemicals and a known metabolite of several sulfonylurea herbicides, this s-triazine derivative is of significant interest in synthetic and analytical chemistry.[1][][3] This document consolidates essential data, including physicochemical parameters, spectral information, and safety protocols, to support research and development activities. Detailed experimental methodologies for the determination of key properties are also presented.

Introduction

This compound, also known as 4-methoxy-6-methyl-1,3,5-triazin-2-amine, is a heterocyclic organic compound belonging to the s-triazine class.[4] Its structure, featuring amino, methoxy, and methyl functional groups on a triazine ring, makes it a versatile building block in organic synthesis.[1] Notably, it serves as a crucial precursor in the production of herbicides such as thifensulfuron.[3][5] Furthermore, it is recognized as a primary degradation product of widely used sulfonylurea herbicides like chlorsulfuron and metsulfuron-methyl, making its analytical determination important for environmental monitoring.[3][4][5] While the broader class of s-triazine derivatives has been extensively investigated for diverse pharmacological activities, including anticancer properties, the primary role of this specific compound in a drug development context appears to be as a metabolite and a synthetic intermediate.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These parameters are crucial for its handling, characterization, and application in synthetic and analytical procedures.

Table 1: General and Physical Properties

| Property | Value | Reference |

| CAS Number | 1668-54-8 | [3] |

| Molecular Formula | C₅H₈N₄O | [1][3] |

| Molecular Weight | 140.14 g/mol | [1][6] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 258-261 °C | [6][7] |

| Boiling Point | 329 °C (predicted) | [7] |

| Density | 1.322 g/cm³ (predicted) | [7] |

| pKa | 3.36 ± 0.10 (predicted) | [7] |

| Flash Point | 153 °C (predicted) | [7] |

Table 2: Solubility Data

A study on a closely related compound, 2-methyl-4-methylamino-6-methoxy-1,3,5-triazine, indicates poor aqueous solubility.[8] The solubility of this compound in various solvents has not been extensively reported in readily available literature. However, based on its chemical structure, it is expected to be soluble in polar organic solvents. A study on a similar triazine derivative showed solubility in DMF, methanol, and ethanol.[8]

| Solvent | Solubility | Reference |

| Water | Poor | [8] |

| Methanol | Soluble | [8] |

| Ethanol | Soluble | [8] |

| N,N-Dimethylformamide (DMF) | Soluble | [8] |

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound. While specific peak values are not consistently reported across all databases, the availability of various spectral analyses has been confirmed.

Table 3: Spectroscopic Information

| Technique | Availability/Key Features | Reference |

| ¹H NMR | Data available | [9] |

| ¹³C NMR | Data available | [9] |

| Infrared (IR) | Data available | [9] |

| Mass Spectrometry (MS) | Data available | [9] |

Synthesis and Reactivity

This compound is primarily used as an intermediate in chemical synthesis.[1][] It is a key component in the synthesis of the herbicide thifensulfuron.[3][5] The compound is also formed through the degradation of other sulfonylurea herbicides.[3][4][5]

Caption: Role as a synthetic intermediate and metabolite.

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are crucial for reproducible research.

Melting Point Determination (Capillary Method)

Objective: To determine the melting point range of the compound.

Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Sample of this compound

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

-

Pack the capillary tube with the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially to approach the expected melting point (around 258 °C).

-

When the temperature is about 15-20 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the entire solid has melted into a clear liquid (T2).

-

The melting point is reported as the range T1-T2.

Caption: Workflow for melting point determination.

Solubility Determination (Qualitative)

Objective: To qualitatively assess the solubility of the compound in various solvents.

Materials:

-

Test tubes and rack

-

Sample of this compound

-

Spatula

-

Various solvents (e.g., water, ethanol, acetone, dichloromethane)

-

Vortex mixer

Procedure:

-

Add approximately 10-20 mg of the solid sample to a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Agitate the mixture vigorously using a vortex mixer for 30 seconds.

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

If the substance appears insoluble, gently heat the test tube in a warm water bath and observe if solubility increases.

-

Record the observations for each solvent.

Safety and Handling

This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[6] Work should be conducted in a well-ventilated area or under a fume hood.[10]

Table 4: GHS Hazard Information

| Hazard Statement | Code |

| Harmful if swallowed | H302 |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

First Aid Measures:

-

In case of skin contact: Wash with soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

-

If inhaled: Move person into fresh air.

Conclusion

This compound is a well-characterized s-triazine derivative with established physical and chemical properties. Its primary significance lies in its role as a synthetic intermediate for agrochemicals and as a metabolite of sulfonylurea herbicides. While direct applications in drug development for this specific molecule are not prominent in the current literature, the data and protocols presented in this guide are intended to provide a solid foundation for researchers and scientists working with this compound in various chemical and analytical contexts. The broader pharmacological potential of the s-triazine scaffold suggests that derivatives of this compound could be of interest in future drug discovery efforts.

References

- 1. This compound | Alzchem Group [alzchem.com]

- 3. This compound CAS#: 1668-54-8 [m.chemicalbook.com]

- 4. This compound | C5H8N4O | CID 15466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-氨基-4-甲氧基-6-甲基-1,3,5-三嗪 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound 97 1668-54-8 [sigmaaldrich.com]

- 7. This compound CAS#: 1122-73-2 [m.chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound(1668-54-8) 1H NMR [m.chemicalbook.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to 2-Amino-4-methoxy-6-methyl-1,3,5-triazine (CAS 1668-54-8)

This technical guide provides a comprehensive overview of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine, a significant chemical intermediate and metabolite. The information is tailored for researchers, scientists, and professionals in drug development and agrochemical research.

Chemical and Physical Properties

This compound, with the CAS number 1668-54-8, is a heterocyclic organic compound belonging to the triazine family. It is a white to light yellow solid at room temperature.[1] Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₅H₈N₄O | [1][2][3] |

| Molecular Weight | 140.14 g/mol | [1][2][3][4] |

| IUPAC Name | 4-methoxy-6-methyl-1,3,5-triazin-2-amine | [5] |

| Synonyms | 2-Methyl-4-amino-6-methoxy-s-triazine, CV 399 | [5] |

| Melting Point | 258-261 °C | [1][6] |

| Boiling Point | 114 °C (estimate) | [1] |

| Solubility | Slightly soluble in Chloroform and DMSO | [1] |

| pKa | 3.65 ± 0.10 (Predicted) | [1] |

Synthesis and Reactions

This triazine derivative is primarily used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.[7] It is notably a precursor in the synthesis of the herbicide thifensulfuron.[1]

A common synthetic route involves the reaction of acetamidine hydrochloride with dimethyl N-cyanoimidocarbonate in the presence of a base. The workflow for this synthesis is depicted in the diagram below.

Experimental Protocol: Synthesis

A detailed experimental protocol for the synthesis of this compound is as follows:

-

Dissolve 6.8 g of potassium hydroxide pellets in 50 mL of methanol and cool the solution to 10°C.

-

To this solution, add 9.5 g of acetamidine hydrochloride.

-

In a separate flask, dissolve 11.4 g of dimethyl N-cyanoimidocarbonate in 40 mL of methanol and maintain the temperature at 10°C.

-

Slowly add the acetamidine solution to the dimethyl N-cyanoimidocarbonate solution.

-

After the addition is complete, stir the reaction mixture at 25°C for 2 hours.

-

Pour the reaction mixture into 40 mL of ice water to precipitate the product.

-

Collect the solid crystals by filtration.

-

Wash the collected crystals sequentially with water and methanol.

-

Dry the product at 70°C overnight to obtain 2-amino-4-methyl-6-methoxy-1,3,5-triazine.[1]

Biological Activity and Mechanism of Action

This compound is a known metabolite of several sulfonylurea herbicides, including thifensulfuron-methyl, chlorsulfuron, and metsulfuron-methyl.[1][5] It is formed through the degradation of these parent herbicides in the environment.

While the primary interest in this compound is often as a degradation product, some studies suggest it may possess inherent biological activity. There are indications of potential antimicrobial and herbicidal properties.[1] The herbicidal action of triazine compounds typically involves the inhibition of photosynthesis at the photosystem II (PSII) complex in plants.

Analytical Methodology

The detection and quantification of this compound are crucial for environmental monitoring and metabolic studies of parent herbicides. Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the most common analytical techniques employed.

Below is a diagram illustrating a general workflow for the analysis of this compound in environmental samples.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following provides a general protocol for the analysis of triazine compounds, which can be adapted for this compound.

-

Instrumentation : A gas chromatograph coupled with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS) is suitable.

-

Sample Preparation :

-

Extraction : For soil samples, a common method is pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) with a suitable solvent mixture (e.g., acetone/water). For water samples, solid-phase extraction (SPE) with a C18 cartridge is often used to concentrate the analyte.

-

Cleanup : The extract may require a cleanup step to remove interfering matrix components. This can be achieved using techniques like gel permeation chromatography (GPC) or SPE with different sorbents.

-

-

GC Conditions :

-

Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically used.

-

Injector : Splitless injection is preferred for trace analysis.

-

Oven Program : A temperature gradient is programmed to ensure good separation of the analytes. A typical program might start at a lower temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 280°C).

-

Carrier Gas : Helium is the most common carrier gas.

-

-

MS Conditions :

-

Ionization : Electron ionization (EI) is commonly used.

-

Acquisition Mode : For quantification, selected ion monitoring (SIM) is employed to enhance sensitivity and selectivity by monitoring characteristic ions of the target compound.

-

Safety and Handling

This compound is classified as harmful if swallowed and may cause skin and eye irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Applications and Research Interest

The primary application of this compound is as a key building block in the synthesis of more complex molecules, particularly in the agrochemical industry.[7] Its role as a metabolite of widely used herbicides makes it a crucial analyte in environmental fate and toxicology studies. Further research into its potential intrinsic biological activities could open new avenues for its application.

This technical guide provides a foundational understanding of this compound. For specific applications and advanced research, consulting the primary literature is recommended.

References

- 1. This compound | C5H8N4O | CID 15466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. epa.gov [epa.gov]

- 5. Binding site of novel 2-benzylamino-4-methyl-6-trifluoromethyl-1,3,5-triazine herbicides in the D1 protein of Photosystem II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Methyl-4-amino-6-methoxy-s-triazine | SIELC Technologies [sielc.com]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide: Elucidation and Confirmation of the Structure of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the structural elucidation and confirmation of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine. This triazine derivative is a known metabolite of several sulfonylurea herbicides, including metsulfuron-methyl and thifensulfuron-methyl, and serves as an important reference standard in environmental and metabolic studies.

Compound Identification

Prior to detailed structural analysis, fundamental identification of the compound is established through its basic chemical properties.

| Property | Value | Source |

| Chemical Name | This compound | - |

| IUPAC Name | 4-methoxy-6-methyl-1,3,5-triazin-2-amine | [1] |

| CAS Number | 1668-54-8 | [1] |

| Molecular Formula | C₅H₈N₄O | [2] |

| Molecular Weight | 140.14 g/mol | [2][] |

| Appearance | White crystalline solid | [4] |

| Melting Point | 256-257 °C | [4] |

Spectroscopic Data for Structural Elucidation

The definitive structure of this compound is determined through a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming the elemental composition and connectivity.

Table 2: Mass Spectrometry Data

| Parameter | Observed Value | Interpretation |

| Molecular Ion [M+H]⁺ | Predicted m/z 141.0771 | Confirms the molecular weight of the compound. |

| Major Fragment Ions | Data not available in search results | Would indicate the loss of specific functional groups (e.g., -CH₃, -OCH₃, -NH₂). |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. Both ¹H and ¹³C NMR are essential for a complete structural assignment.

Table 3: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 2.3 | Singlet | 3H | -CH₃ |

| ~ 3.9 | Singlet | 3H | -OCH₃ |

| ~ 5.5 | Broad Singlet | 2H | -NH₂ |

Table 4: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 25 | -CH₃ |

| ~ 55 | -OCH₃ |

| ~ 165 | C-NH₂ |

| ~ 170 | C-OCH₃ |

| ~ 172 | C-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 5: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300-3500 | Medium-Strong, Broad | N-H stretch (amine) |

| ~ 2950-3050 | Medium | C-H stretch (methyl) |

| ~ 1640-1680 | Strong | N-H bend (amine) |

| ~ 1550-1600 | Strong | C=N stretch (triazine ring) |

| ~ 1200-1300 | Strong | C-O stretch (methoxy) |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation available.

Mass Spectrometry (LC-MS)

-

Sample Preparation: Dissolve an accurately weighed sample of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1-10 µg/mL.

-

Chromatographic Separation (HPLC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.2 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Analyzer: Quadrupole Time-of-Flight (Q-TOF) or similar high-resolution mass spectrometer.

-

Scan Range: m/z 50-500.

-

Data Acquisition: Acquire full scan MS and data-dependent MS/MS spectra.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Spectroscopy:

-

Spectrometer: 400 MHz or higher field strength.

-

Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Spectroscopy:

-

Spectrometer: Operate at the corresponding carbon frequency (e.g., 100 MHz for a 400 MHz instrument).

-

Acquisition: Acquire a proton-decoupled carbon spectrum. A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR.

-

Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the solvent peaks.

-

Infrared (IR) Spectroscopy (FT-IR)

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

Logical Workflow and Pathway Visualization

Structure Elucidation Workflow

The logical process for determining the structure of an unknown compound, such as this compound, follows a systematic workflow.

Caption: Workflow for the structural elucidation of an organic compound.

Metabolic Degradation Pathway

This compound is a key metabolite in the degradation of sulfonylurea herbicides. The following diagram illustrates its formation from a parent compound.

Caption: Formation of the target compound from a parent herbicide.

Conclusion

The structural elucidation and confirmation of this compound require a multi-technique analytical approach. By systematically applying mass spectrometry, NMR spectroscopy, and IR spectroscopy, and integrating the resulting data, a definitive structure can be assigned. The detailed experimental protocols and logical workflows presented in this guide provide a robust framework for researchers and scientists in the fields of analytical chemistry, environmental science, and drug development to confidently identify and characterize this and similar small molecules.

References

Spectroscopic Profile of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2-Amino-4-methoxy-6-methyl-1,3,5-triazine (CAS No. 1668-54-8). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by presenting detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the methodologies for their acquisition.

Chemical Structure and Properties

This compound is a substituted s-triazine with the following key identifiers:

-

Molecular Formula: C₅H₈N₄O

-

Molecular Weight: 140.14 g/mol

-

IUPAC Name: 4-Methoxy-6-methyl-1,3,5-triazin-2-amine

-

SMILES: COc1nc(C)nc(N)n1

-

InChI Key: NXFQWRWXEYTOTK-UHFFFAOYSA-N

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| Data not available in search results |

Note: While the existence of ¹³C NMR data from W. Robien, Inst. of Org. Chem., Univ. of Vienna, is noted in public databases, the specific chemical shift values were not accessible in the conducted search.

¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available in search results |

Note: Specific ¹H NMR data, including chemical shifts and coupling constants, were not found in the performed search.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Description of Absorption Band |

| Data not available in search results |

Note: A detailed list of IR absorption bands was not available in the search results.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS)

The mass spectrum of this compound obtained by Gas Chromatography-Mass Spectrometry (GC-MS) is available in the NIST Mass Spectrometry Data Center. The major fragmentation peaks are as follows:

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment |

| 140 | Intensity not specified | [M]⁺ (Molecular Ion) |

| 110 | Intensity not specified | [M - CH₂O]⁺ |

| 69 | Intensity not specified | Further fragmentation |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS data indicates a precursor ion consistent with the protonated molecule.

| Precursor Ion (m/z) | Ionization Mode |

| 141.0771 | ESI⁺ |

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited spectroscopic data were not available in the search results. However, the following sections describe generalized methodologies typically employed for the analysis of similar organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded on a high-resolution spectrometer (e.g., 400 MHz or higher). The sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, and transferred to a 5 mm NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard (0.00 ppm). For ¹³C NMR, spectra are often acquired with proton decoupling.

Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used. In the ATR-FTIR technique, the sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond or germanium). The IR beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample. At the point of reflection, an evanescent wave penetrates a short distance into the sample, and absorption of specific IR frequencies occurs, generating the spectrum. For the KBr method, a small amount of the solid sample is ground with potassium bromide and pressed into a thin, transparent pellet, through which the IR beam is passed.

Electron Impact Mass Spectrometry (EI-MS)

In a typical EI-MS experiment, the sample is introduced into the ion source of the mass spectrometer, often via a gas chromatograph for separation and purification. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment. The resulting positively charged ions are then accelerated and separated by a mass analyzer according to their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating the mass spectrum.

Visualizations

To aid in the understanding of the molecular structure and potential analytical workflows, the following diagrams have been generated.

Caption: Chemical structure of this compound.

Caption: General experimental workflow for spectroscopic analysis.

Environmental Degradation Pathways of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-methoxy-6-methyl-1,3,5-triazine is a key environmental transformation product of numerous widely used sulfonylurea herbicides, including metsulfuron-methyl, chlorsulfuron, iodosulfuron-methyl, prosulfuron, thifensulfuron-methyl, tribenuron-methyl, and triasulfuron.[1] Its formation in the environment is a direct consequence of the degradation of these parent herbicides. Understanding the environmental fate of this triazine derivative is crucial for a comprehensive assessment of the long-term environmental impact of sulfonylurea herbicides. This technical guide provides an in-depth overview of the formation and subsequent environmental degradation pathways of this compound, supported by available quantitative data and detailed experimental methodologies.

Formation of this compound

The primary mechanism for the formation of this compound in the environment is the cleavage of the sulfonylurea bridge of the parent herbicides.[2] This cleavage can be initiated by several environmental processes, including chemical hydrolysis, photodegradation, and microbial metabolism.

Table 1: Formation of this compound from Parent Sulfonylurea Herbicides

| Parent Herbicide | Primary Degradation Pathway Leading to Formation | Reference |

| Metsulfuron-methyl | Chemical hydrolysis and microbial degradation | [2][3] |

| Chlorsulfuron | Thermal decomposition and hydrolysis | [4] |

| Iodosulfuron-methyl | Hydrolysis, O-demethylation, and breakdown of the sulfonylurea bridge | [5] |

| Prosulfuron | Environmental transformation | [1] |

| Thifensulfuron-methyl | Environmental transformation | [1] |

| Tribenuron-methyl | Environmental transformation | [1] |

| Triasulfuron | Environmental transformation | [1] |

Environmental Degradation Pathways of this compound

Once formed, this compound is subject to further environmental degradation. The principal routes of its degradation are microbial metabolism, which can lead to O-demethylation and the opening of the triazine ring.

A study on the degradation of triazine-2-14C labeled metsulfuron-methyl in soil provides valuable insights into the fate of the triazine moiety, which is structurally analogous to this compound. The study highlighted the significant role of soil microorganisms in the degradation process.

Table 2: Degradation Half-life of 14C-Triazine Moiety of Metsulfuron-methyl in Soil

| System | DT50 (days) | DT90 (days) | Reference |

| Non-sterile | 14 | 47 | [6] |

| Sterile | 23 | 76 | [6] |

DT50: Time for 50% dissipation; DT90: Time for 90% dissipation.

The data clearly indicates that microbial activity significantly accelerates the degradation of the triazine structure. The primary degradation pathways observed were O-demethylation and cleavage of the triazine ring, ultimately leading to the formation of CO2.[6]

Experimental Protocols

The following provides a generalized experimental protocol for assessing the environmental degradation of this compound in a laboratory setting, based on common methodologies for pesticide fate studies.

Objective: To determine the rate and pathway of this compound degradation in soil under controlled laboratory conditions.

Materials:

-

This compound (analytical standard)

-

Radiolabeled 14C-2-Amino-4-methoxy-6-methyl-1,3,5-triazine (for mineralization studies)

-

Freshly collected, sieved soil with known characteristics (pH, organic matter content, texture)

-

Sterile and non-sterile soil samples

-

Incubation chambers with controlled temperature and humidity

-

Extraction solvents (e.g., acetonitrile, methanol)

-

Analytical instrumentation: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detector, Liquid Scintillation Counter (LSC) for radiolabeled studies.

Methodology:

-

Soil Preparation:

-

Collect topsoil from a relevant agricultural field.

-

Sieve the soil (e.g., through a 2 mm sieve) to remove large debris.

-

Characterize the soil for pH, organic carbon content, texture, and microbial biomass.

-

For sterile controls, autoclave a portion of the soil.

-

-

Spiking and Incubation:

-

Treat soil samples with a known concentration of this compound. For mineralization studies, use the 14C-labeled compound.

-

Adjust the soil moisture to a specific level (e.g., 50-60% of water holding capacity).

-

Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25°C).

-

For mineralization studies, trap evolved 14CO2 in an alkaline solution.

-

-

Sampling and Extraction:

-

Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).

-

Extract the target compound and its potential metabolites from the soil using an appropriate solvent system.

-

-

Analysis:

-

Analyze the extracts using HPLC-UV/MS to identify and quantify the parent compound and its transformation products.

-

For mineralization studies, quantify the trapped 14CO2 using LSC.

-

-

Data Analysis:

-

Calculate the dissipation kinetics of this compound to determine its DT50 and DT90 values.

-

Identify the major degradation products and propose a degradation pathway.

-

Visualizing the Degradation Pathways

The following diagrams illustrate the formation and degradation of this compound.

Caption: Formation of this compound from a parent sulfonylurea herbicide.

Caption: Proposed environmental degradation pathways of this compound.

Caption: Experimental workflow for a soil degradation study.

Conclusion

This compound is a significant and persistent metabolite of several key sulfonylurea herbicides. Its primary formation route is the cleavage of the sulfonylurea bridge of the parent compounds through various environmental degradation processes. The subsequent degradation of this triazine derivative is predominantly driven by microbial activity in the soil, leading to O-demethylation and eventual ring cleavage and mineralization. While specific quantitative data on the degradation of isolated this compound is limited, studies on the fate of the triazine moiety of its parent compounds provide crucial insights into its environmental persistence. Further research focusing directly on the environmental fate of this compound is warranted to refine environmental risk assessments for sulfonylurea herbicides.

References

- 1. This compound | C5H8N4O | CID 15466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine | C5H5F3N4O | CID 199948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-amino-4-methoxy-6-(trifluoromethyl)-1,3,5-triazine (Ref: BH 635-5) [sitem.herts.ac.uk]

- 5. This compound (Ref: CGA 150829) [sitem.herts.ac.uk]

- 6. Degradation of Triazine-2-14C Metsulfuron–Methyl in Soil from an Oil Palm Plantation | PLOS One [journals.plos.org]

A Comprehensive Technical Guide to the Synthesis of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine from Cyanuric Chloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathway for 2-Amino-4-methoxy-6-methyl-1,3,5-triazine, a substituted s-triazine derivative, commencing from the readily available starting material, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The synthesis is a multi-step process involving sequential nucleophilic substitutions on the triazine ring. The reactivity of the chlorine atoms on cyanuric chloride decreases with each substitution, allowing for a controlled, stepwise introduction of different functional groups by carefully managing reaction temperatures.

The most logical synthetic route involves three key transformations:

-

Monosubstitution with a methyl group: This is typically achieved via a Grignard reaction, where a methyl Grignard reagent selectively displaces one chlorine atom.

-

Second nucleophilic substitution with a methoxy group: The resulting dichloromethyltriazine is then reacted with a methoxide source to introduce the methoxy substituent.

-

Final nucleophilic substitution with an amino group: The last remaining chlorine atom is displaced by an amino group to yield the final product.

This guide provides detailed experimental protocols for each of these critical steps, presents quantitative data in a clear tabular format, and includes a visual representation of the overall experimental workflow.

Experimental Workflow

The synthesis of this compound from cyanuric chloride follows a well-defined, sequential process. The following diagram illustrates the key stages of the synthesis, from the initial Grignard reaction to the final amination step.

Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the synthesis, including reactant quantities, reaction conditions, and expected yields.

Table 1: Synthesis of 2,4-Dichloro-6-methyl-1,3,5-triazine

| Parameter | Value | Reference |

| Reactants | ||

| Cyanuric Chloride | 0.25 mol | [1] |

| Methylmagnesium Chloride (20% in THF) | 0.32 mol | [1] |

| Toluene | 175 mL | [1] |

| Reaction Conditions | ||

| Temperature | -15 to 0°C | [1] |

| Reaction Time | 60 min | [1] |

| Work-up | ||

| 1N HCl | 175 mL | [1] |

| Product | ||

| Yield | 74.4% | [1] |

Table 2: Synthesis of 2-Chloro-4-methoxy-6-methyl-1,3,5-triazine

| Parameter | Value | Reference |

| Reactants | ||

| 2,4-Dichloro-6-methyl-1,3,5-triazine | (Assumed from previous step) | Analogous to[2] |

| Sodium Methoxide | (Slight excess) | Analogous to[2] |

| Methanol | (Sufficient to dissolve) | Analogous to[2] |

| Reaction Conditions | ||

| Temperature | 0-5°C | Analogous to[2] |

| Reaction Time | 3 h | Analogous to[2] |

| Work-up | ||

| Poured onto crushed ice, filtered | [2] | |

| Product | ||

| Yield | (Not specified, typically high) |

Table 3: Synthesis of this compound

| Parameter | Value | Reference |

| Reactants | ||

| 2-Chloro-4-methoxy-6-methyl-1,3,5-triazine | (Assumed from previous step) | Analogous to[1] |

| 40% Aqueous Methylamine (Ammonia can be substituted) | 0.15 mol | [1] |

| Toluene | 100 mL | [1] |

| Water | 35 mL | [1] |

| Reaction Conditions | ||

| Temperature | 10-15°C | [1] |

| Reaction Time | 2 h | [1] |

| Work-up | ||

| pH adjustment to 8 with 10% HCl, cooled to 0°C, filtered | [1] | |

| Product | ||

| Yield | 82.6% (for methylamino derivative) | [1] |

Detailed Experimental Protocols

The following protocols are based on established procedures for the synthesis of substituted triazines and have been adapted for the specific target molecule.[1][2]

Step 1: Synthesis of 2,4-Dichloro-6-methyl-1,3,5-triazine

-

In a double-jacketed stirred vessel, a suspension of cyanuric chloride (0.25 mol) in toluene (175 mL) is cooled to -15°C.

-

Methylmagnesium chloride (0.32 mol; 20% in tetrahydrofuran) is added dropwise to the suspension over 50 minutes, ensuring the temperature does not exceed 0°C.

-

The reaction mixture is stirred for an additional 60 minutes at 0°C.

-

A few drops of methanol are added to quench any unreacted Grignard reagent.

-

The solvent (toluene/tetrahydrofuran) is partially removed under reduced pressure at a temperature below 50°C.

-

At room temperature, 175 mL of 1N HCl solution is added to the resulting suspension.

-

The solid product, 2,4-dichloro-6-methyl-1,3,5-triazine, is isolated by filtration, washed with water, and dried.

Step 2: Synthesis of 2-Chloro-4-methoxy-6-methyl-1,3,5-triazine

-

2,4-Dichloro-6-methyl-1,3,5-triazine is dissolved in methanol and the solution is cooled to 0°C.

-

A solution of sodium methoxide in methanol (1.0-1.1 equivalents) is added dropwise while maintaining the temperature at 0-5°C.

-

The reaction is stirred for 3 hours at 0°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the excess methanol is removed under reduced pressure using a rotary evaporator.

-

The residue is poured onto crushed ice, and the resulting solid precipitate is collected by filtration.

-

The solid product, 2-chloro-4-methoxy-6-methyl-1,3,5-triazine, is washed with cold water and dried under vacuum.

Step 3: Synthesis of this compound

-

A solution of 2-chloro-4-methoxy-6-methyl-1,3,5-triazine in a suitable solvent such as toluene is prepared.

-

To this solution, water is added, and the mixture is cooled to 10-15°C.

-

An aqueous solution of ammonia (e.g., 25-30% aqueous ammonia, in slight excess) is added at once.

-

The mixture is stirred vigorously for 2 hours at 10-15°C.

-

The pH of the reaction mixture is adjusted to approximately 8 using a 10% aqueous HCl solution.

-

The suspension is then cooled to 0°C and the solid product is collected by filtration.

-

The filter cake is washed with a small amount of cold water and dried in a vacuum oven at 50°C to yield the final product, this compound.

Logical Relationships in Synthesis

The synthesis of asymmetrically substituted triazines from cyanuric chloride is governed by the principle of decreasing reactivity of the chlorine atoms with each successive nucleophilic substitution. This relationship dictates the order of reagent addition and the temperature control required for selective synthesis.

This guide provides a comprehensive overview for the synthesis of this compound. Researchers should note that optimization of reaction conditions, such as solvent, base, and temperature, may be necessary to achieve the desired purity and yield. Standard laboratory safety precautions should be followed throughout the synthesis.

References

An In-depth Technical Guide to 2-Amino-4-methoxy-6-methyl-1,3,5-triazine: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-amino-4-methoxy-6-methyl-1,3,5-triazine, a key heterocyclic compound. While its formal "discovery" is not pinpointed to a singular event, its history is intrinsically linked to the development of modern agricultural chemistry, specifically the sulfonylurea class of herbicides developed in the latter half of the 20th century. This document details its primary role as a crucial synthetic intermediate and a significant metabolite of these herbicides. It includes a compilation of its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and visual representations of its synthetic pathway and metabolic fate.

Introduction and Historical Context

The history of this compound is not one of a celebrated, isolated discovery, but rather of its emergence as a pivotal building block in the advancement of agrochemicals. The broader class of 1,3,5-triazines, or s-triazines, gained prominence in the mid-20th century with the discovery of their herbicidal properties. Research into substituted s-triazines intensified, leading to the development of various herbicides.

The significance of this compound, specifically, is tied to the rise of sulfonylurea herbicides in the 1970s and 1980s. Compounds like chlorsulfuron, first synthesized in 1976, and subsequently thifensulfuron-methyl and metsulfuron-methyl, utilize this triazine moiety as a core structural component.[1][2] Its unique combination of an amino group, a methoxy group, and a methyl group on the triazine ring proved ideal for creating highly potent and selective herbicides. Consequently, the synthesis and chemistry of this compound became an area of significant industrial and academic interest.

Furthermore, as the environmental fate and metabolism of sulfonylurea herbicides were investigated, this compound was identified as a primary and common metabolite.[3][4] This has made its analytical determination crucial for environmental monitoring and toxicological studies.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | 4-methoxy-6-methyl-1,3,5-triazin-2-amine | [3] |

| CAS Number | 1668-54-8 | [5] |

| Molecular Formula | C₅H₈N₄O | [5] |

| Molecular Weight | 140.14 g/mol | |

| Melting Point | 258-261 °C | |

| Appearance | White crystalline solid | [2] |

| Solubility | Low solubility in water | [6] |

Table 2: Spectroscopic Data

| Technique | Key Data Points | Reference(s) |

| ¹H NMR | Spectral data available in chemical databases. | [7] |

| ¹³C NMR | Spectral data available in chemical databases. | [7] |

| Mass Spectrometry | Molecular Ion Peak (M+) at m/z 140 | [8] |

| Infrared (IR) | Characteristic peaks for N-H, C=N, and C-O stretches. | [7] |

Synthesis of this compound

The synthesis of this compound is a critical process for the production of several sulfonylurea herbicides. A common and illustrative synthetic route is depicted below.

References

- 1. Sulfonylurea - Wikipedia [en.wikipedia.org]

- 2. Chlorsulfuron (Ref: DPX 4189) [sitem.herts.ac.uk]

- 3. This compound | C5H8N4O | CID 15466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tribenuron-methyl | C15H17N5O6S | CID 153909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 1668-54-8 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Biological Activity Screening of Substituted Triazines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,5-triazine, or s-triazine, scaffold is a six-membered heterocyclic ring that has garnered significant attention in medicinal chemistry.[1][2] Recognized as a "privileged structure," its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and enzyme inhibitory properties.[2][3] The symmetrical nature of the s-triazine core allows for the straightforward synthesis of a diverse library of analogues through stepwise nucleophilic substitution of the chlorine atoms on the precursor, cyanuric chloride.[4] This versatility makes it an attractive template for the design and development of novel therapeutic agents.[3][5]

This technical guide provides an in-depth overview of the biological screening of substituted triazines. It covers their primary therapeutic activities, presents quantitative data in structured tables, details key experimental protocols, and visualizes critical pathways and workflows to aid researchers in this field.

General Synthesis of Substituted s-Triazines

The most common precursor for substituted s-triazines is 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The three chlorine atoms can be substituted in a stepwise manner by various nucleophiles (e.g., amines, alcohols, thiols). The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled synthesis by carefully managing reaction temperatures. The first substitution typically occurs at 0-5°C, the second at 30-50°C, and the third often requires temperatures above 80°C.

Caption: General workflow for the synthesis of tri-substituted s-triazines.

Anticancer Activity

Substituted s-triazines have emerged as a promising class of anticancer agents, with some derivatives already approved for clinical use, such as Altretamine for ovarian cancer.[5][6] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival, including receptor tyrosine kinases (e.g., EGFR), the PI3K/AKT/mTOR pathway, and topoisomerases.[4][6][7]

Signaling Pathway: PI3K/AKT/mTOR Inhibition

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several s-triazine derivatives have been developed as potent inhibitors of key kinases within this pathway, such as PI3K and mTOR.[4][5][8]

Caption: Inhibition of the PI3K/AKT/mTOR pathway by s-triazine derivatives.

Quantitative Data: In Vitro Anticancer Activity

The cytotoxic effects of substituted triazines are typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against various human cancer cell lines.

| Compound ID / Description | Target Cell Line | IC₅₀ (µM) | Reference |

| Compound 12 (Hybrid quinazoline-1,3,5-triazine) | EGFR Enzyme | 0.0368 | [5] |

| Compound 18 (bis(dimethylpyrazolyl)-s-triazine) | HCT116 (Colon) | 0.5 | [5] |

| ZSTK474 (Di-substituted s-triazine) | PI3Kα Enzyme | 0.032 | [8] |

| Compound 47 (2-(thiophen-2-yl)-1,3,5-triazine) | A549 (Lung) | 0.20 | [5][8] |

| Compound 47 (2-(thiophen-2-yl)-1,3,5-triazine) | MCF-7 (Breast) | 1.25 | [5][8] |

| Compound 4f (Imamine-1,3,5-triazine) | MDA-MB-231 (Breast) | 6.25 | [9] |

| Compound 4k (Imamine-1,3,5-triazine) | MDA-MB-231 (Breast) | 8.18 | [9] |

| Imatinib (Reference Drug) | MDA-MB-231 (Breast) | 35.50 | [9] |

| Compound 34 (Trisubstituted s-triazine) | MCF-7 (Breast) | 0.82 | [3] |

| Compound 51 (s-triazine derivative) | IDH2R140Q Enzyme | 0.007 | [8] |

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial enzymes in living cells.[11]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Substituted triazine test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

96-well flat-bottom sterile microplates

-

MTT reagent (5 mg/mL in sterile PBS)[10]

-

Solubilization solution (e.g., DMSO, acidified isopropanol)[10][11]

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[10]

-

Compound Treatment: Prepare serial dilutions of the triazine compounds in culture medium. Replace the old medium with 100 µL of the diluted compound solutions. Include vehicle controls (medium with solvent) and blank controls (medium only).[10]

-

Incubation: Incubate the plate for a specified treatment period (e.g., 24, 48, or 72 hours).[10]

-

MTT Addition: After the treatment period, add 10 µL of MTT reagent (5 mg/mL) to each well.[12]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT into a visible purple precipitate.[12]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10][11]

-

Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization. Read the absorbance at a wavelength of 570 nm using a microplate reader.[11][12]

-

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value.

Antimicrobial Activity

Triazine derivatives have demonstrated significant activity against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria and various fungal strains.[13][14][15] Their mechanism often involves the inhibition of essential microbial enzymes or disruption of cellular processes.

Experimental Workflow: Antimicrobial Susceptibility Testing

The primary goal of antimicrobial susceptibility testing is to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC).

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Quantitative Data: In Vitro Antimicrobial Activity

Antimicrobial efficacy is commonly reported as the Minimum Inhibitory Concentration (MIC) in µg/mL or as the diameter of the zone of inhibition in millimeters (mm) for diffusion assays.

| Compound ID / Description | Target Microorganism | Activity Metric | Value | Reference |

| Compound 18b (s-triazine derivative) | Candida albicans | MIC | 3.125 µg/mL | [15] |

| Compound 18c (s-triazine derivative) | Candida tropicalis | MIC | 6.25 µg/mL | [15] |

| Fluconazole (Reference Drug) | C. albicans / C. tropicalis | MIC | 3.125-6.25 µg/mL | [15] |

| Compound 16a/16b (Thiazolidinone-s-triazine hybrid) | Aspergillus niger | MIC | 3.12-25 µg/mL | [15] |

| Compound 14a (Adamantylamine-s-triazine hybrid) | Malassezia furfur | MIC | 8.13 µg/mL | [16] |

| Ketoconazole (Reference Drug) | Malassezia furfur | MIC | >8.13 µg/mL | [16] |

| Compound 7d (Coumarin-s-triazine hybrid) | Candida albicans | Zone of Inhibition | 24 mm | [16] |

| Nystatin (Reference Drug) | Candida albicans | Zone of Inhibition | >24 mm | [16] |

| Compound 24a (s-triazine with piperidine) | Candida albicans | MIC | 34.36 µM | [16] |

Experimental Protocol: Broth Microdilution Method (MIC Determination)

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[17][18]

Materials:

-

Sterile 96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth)

-

Triazine test compounds and standard control antibiotics

-

Pipettes and sterile tips

Procedure:

-

Prepare Compound Dilutions: Dispense 50 µL of sterile broth into all wells of a 96-well plate. Create a serial two-fold dilution of the test compound by adding 50 µL of the stock solution to the first well, mixing, and transferring 50 µL to the next well, repeating across the row.[19]

-

Prepare Inoculum: Prepare a standardized inoculum of the test microorganism, adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

-

Inoculation: Inoculate each well with a defined volume of the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at an appropriate temperature (e.g., 35°C) for 16-24 hours.[20]

-

Determine MIC: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which the growth of the microorganism is completely inhibited (i.e., the first clear well).[18][20]

Antiviral Activity

Derivatives of s-triazine have also been investigated for their antiviral properties against a variety of viruses, including Herpes Simplex Virus (HSV-1) and Human Immunodeficiency Virus (HIV).[21][22] The evaluation of antiviral agents requires assessing both the efficacy against the virus and the toxicity towards host cells.

Quantitative Data: In Vitro Antiviral Activity

Key metrics for antiviral activity include the 50% effective concentration (EC₅₀), the 50% cytotoxic concentration (CC₅₀), and the selectivity index (SI), which is the ratio of CC₅₀ to EC₅₀. A higher SI value indicates greater selectivity of the compound for the virus over the host cell.

| Compound ID / Description | Target Virus | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| Compound 4bbb (Trialkoxy-TAZ derivative) | HSV-1 | - | - | 256.6 | [21] |

| Compound 8f (Azolo[5,1-c][13][14][22]triazine) | - | - | 139 | - | [23] |

| Compound 3a (Triazine sulfonamide) | SARS-CoV-2 | 2.378 | - | - | [24] |

| Remdesivir (Reference Drug) | SARS-CoV-2 | 10.11 | - | - | [24] |

EC₅₀ and CC₅₀ values for Compound 4bbb were not explicitly separated in the source but were used to calculate the high selectivity index.

Experimental Protocol: Cytotoxicity Assay (CC₅₀ Determination)

To determine the selectivity index, the cytotoxicity of the compound on the host cell line must be determined. This is often done using the same MTT assay protocol described in the anticancer section. The resulting IC₅₀ value in this context is referred to as the CC₅₀ (50% cytotoxic concentration). The assay measures the concentration of the compound that reduces the viability of uninfected host cells by 50%.[23][24]

Conclusion

Substituted triazines represent a highly versatile and promising scaffold in the field of drug discovery. Their ease of synthesis and amenability to chemical modification have led to the development of derivatives with potent and diverse biological activities. The systematic screening of these compounds using standardized in vitro assays for anticancer, antimicrobial, and antiviral properties is a critical step in identifying lead candidates for further preclinical and clinical development. The methodologies and data presented in this guide offer a foundational resource for researchers dedicated to exploring the vast therapeutic potential of the s-triazine core.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the Biological Activity of s-Triazine Core Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Symmetrical di-substituted phenylamino- s -triazine derivatives as anticancer agents: in vitro and in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08508F [pubs.rsc.org]

- 7. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Antitumor Activity of s-Triazine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 9. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 12. atcc.org [atcc.org]

- 13. Synthesis, spectral characterization and antimicrobial studies of novel s-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and antimicrobial evaluation of novel 1,2,4-triazine derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 15. mdpi.com [mdpi.com]

- 16. Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. apec.org [apec.org]

- 19. integra-biosciences.com [integra-biosciences.com]

- 20. microbenotes.com [microbenotes.com]

- 21. Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis, evaluation and structure-activity relationships of triazine dimers as novel antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Methods of Synthesis and Antiviral Activity of New 4-Alkyl-3-Nitro-1,4-Dihydroazolo[5,1-c][1,2,4]Triazin-4-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Novel synthesis of new triazine sulfonamides with antitumor, anti-microbial and anti-SARS-CoV-2 activities - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the available solubility information for 2-Amino-4-methoxy-6-methyl-1,3,5-triazine in organic solvents. Due to a lack of specific quantitative data in publicly available literature, this document focuses on providing established experimental protocols for determining solubility, enabling researchers to generate this critical data in-house.

Quantitative Solubility Data

Exhaustive searches of scientific databases did not yield specific quantitative solubility data for this compound in common organic solvents. The available information is qualitative and is summarized in the table below.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Chloroform | Slightly Soluble |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble |

Note: "Slightly soluble" indicates that a small amount of the compound will dissolve in the solvent, but precise quantitative values are not available.

Experimental Protocols for Solubility Determination

To empower researchers to obtain precise solubility data, this section details two common and reliable methods for determining the solubility of a solid organic compound like this compound in an organic solvent: the Gravimetric Method and the UV-Visible Spectroscopy Method.

Gravimetric Method

This method relies on the direct measurement of the mass of the solute dissolved in a known mass or volume of a solvent at a specific temperature.

2.1.1. Materials and Apparatus

-

This compound (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, DMSO)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials or flasks with secure caps

-

Constant temperature shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum oven

2.1.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). Periodically check for the continued presence of undissolved solid.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the solution to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the supernatant through a syringe filter (with a filter membrane compatible with the solvent) into a pre-weighed, clean, and dry evaporating dish or vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh the evaporating dish containing the filtrate.

-

Evaporate the solvent from the filtrate. This can be done at room temperature in a fume hood, or more rapidly in an oven at a temperature below the decomposition point of the compound. For volatile solvents, gentle heating is usually sufficient. For less volatile solvents like DMSO, a vacuum oven at a moderate temperature is recommended.

-

Once the solvent is completely evaporated, place the dish in a desiccator to cool to room temperature and then weigh it on the analytical balance.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

-

Calculation of Solubility:

-

The mass of the dissolved solid is the final constant mass of the dish minus the initial mass of the empty dish.

-

Solubility can be expressed in various units, such as g/L, mg/mL, or mol/L, by dividing the mass of the dissolved solid by the volume of the solvent used.

-

UV-Visible Spectroscopy Method

This method is suitable if the compound has a chromophore that absorbs light in the UV-Visible range and the solvent is transparent in that region. It requires the initial creation of a calibration curve.

2.2.1. Materials and Apparatus

-

All materials from the Gravimetric Method (excluding evaporating dishes)

-

UV-Visible Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

2.2.2. Procedure

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

-

Determine the wavelength of maximum absorbance (λmax) for the compound in that solvent by scanning one of the standard solutions.

-

Measure the absorbance of each standard solution at the λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear and follow the Beer-Lambert law.

-

-

Preparation of Saturated Solution and Sampling:

-

Prepare a saturated solution as described in the Gravimetric Method (steps 1.1 and 1.2).

-

Withdraw a known volume of the clear, filtered supernatant.

-

-

Analysis and Concentration Determination:

-

Dilute the filtered supernatant with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

Use the calibration curve to determine the concentration of the diluted solution.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

The resulting concentration is the solubility of the compound in that solvent at the specified temperature.

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent.

Caption: General workflow for determining the solubility of a compound.

This guide provides the necessary framework for researchers to determine the solubility of this compound in various organic solvents. The choice of method will depend on the available equipment and the properties of the compound and solvent. Accurate and reproducible solubility data are fundamental for successful drug development and various other research applications.

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-methoxy-6-methyl-1,3,5-triazine is a key chemical intermediate in the synthesis of various agrochemicals and has potential applications in pharmaceutical development.[1][2] Understanding its thermal stability and decomposition characteristics is crucial for ensuring safe handling, storage, and for predicting its environmental fate, as it is a known degradation product of several sulfonylurea herbicides.[3] This guide provides a comprehensive overview of the current knowledge regarding the thermal properties of this compound, including available physical data, and outlines standard experimental protocols for its analysis. Due to a lack of specific published thermal analysis data for this compound, this guide also presents plausible decomposition pathways based on the known chemistry of substituted s-triazines and provides detailed methodologies for the types of experiments required to verify these characteristics.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. The high melting point suggests a crystalline solid with considerable thermal stability.

| Property | Value | Reference |

| CAS Number | 1668-54-8 | |

| Molecular Formula | C₅H₈N₄O | |

| Molecular Weight | 140.14 g/mol | |

| Melting Point | 258-261 °C | |

| Appearance | Off-white to light yellow powder | [4] |

Thermal Stability Analysis

A general safety data sheet indicates that hazardous decomposition products upon combustion include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[5]

Postulated Thermal Decomposition Pathways

In the absence of direct experimental evidence from techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), a plausible decomposition pathway can be proposed based on the thermal behavior of other substituted triazines. The decomposition of the s-triazine ring itself is known to occur at high temperatures, often above 300°C.

A possible logical flow for the decomposition process is outlined below. Initial decomposition is likely to involve the substituents, followed by the cleavage of the triazine ring at higher energies.

Caption: Plausible decomposition pathway for this compound.

Experimental Protocols for Thermal Analysis

To obtain definitive data on the thermal stability and decomposition of this compound, the following standard experimental procedures are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which the compound loses mass, indicating decomposition or volatilization, and to quantify these mass losses.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or aluminum TGA pan.

-

Atmosphere: Conduct the analysis under a controlled atmosphere, typically an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to study thermal decomposition, and also under an oxidative atmosphere (e.g., Air or Oxygen) at the same flow rate to assess oxidative stability.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C or higher, until no further mass loss is observed) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: Plot the percentage of mass loss versus temperature. Determine the onset temperature of decomposition and the peak decomposition temperatures from the first derivative of the TGA curve (DTG curve).

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these processes.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Atmosphere: Conduct the analysis under an inert atmosphere (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Heat-Cool-Heat Cycle:

-

Heat the sample from ambient temperature to a temperature above its melting point (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min) to observe the melting transition.

-

Cool the sample at a controlled rate (e.g., 10 °C/min) back to ambient temperature to observe any crystallization events.

-